5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C11H10ClN3O·HCl and a molecular weight of 272.13 g/mol. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the appropriate starting materials.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorophenyl derivative reacts with the azetidine ring.
Oxidation to Form the Oxadiazole Ring: The final step involves the oxidation of the intermediate compound to form the oxadiazole ring structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, which can have different biological activities and applications.
Scientific Research Applications
Chemistry: In chemistry, 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in biological research to study the effects of oxadiazole derivatives on various biological systems.
Medicine: In medicinal chemistry, this compound can be explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, such as infections and cancer.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial applications where oxadiazole derivatives are required.
Mechanism of Action
The mechanism by which 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Oxazole Derivatives: Oxazole derivatives are structurally similar to oxadiazoles and share some biological activities.
Imidazole Derivatives: Imidazole derivatives also contain a five-membered ring with nitrogen atoms and exhibit similar biological properties.
Uniqueness: 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the chlorophenyl group
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-2-7(4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVYVROZEUXPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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